C17 lysosphingomyelin

Vue d'ensemble

Description

C17 lysosphingomyelin is a type of lysosphingolipid, which is a class of lipids derived from sphingomyelin. Lysosphingomyelins are known for their role as biomarkers in various lysosomal storage disorders, such as Niemann-Pick disease types A, B, and C . These compounds are characterized by the presence of a sphingoid base backbone and a phosphocholine headgroup.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of C17 lysosphingomyelin typically involves the extraction of lysosphingolipids from biological samples. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and analysis of lysosphingolipids . The extraction process often involves a mixture of methanol, acetonitrile, and water, followed by chromatographic separation using a C18 column .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily used in research settings. the preparation methods used in laboratories can be scaled up for industrial purposes, involving similar extraction and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

C17 lysosphingomyelin can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylated analogs, while reduction can yield deoxygenated derivatives .

Applications De Recherche Scientifique

C17 lysosphingomyelin is a chemical compound used as an internal standard in the quantification of lysosphingolipids . Lysosphingolipids are potential biomarkers for sphingolipidoses, a class of metabolic disorders .

Scientific Research Applications

LC-MS/MS Method Development: C17 lysoSM is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of lysosphingolipids in plasma and amniotic fluid . LC-MS/MS is a sensitive and specific analytical technique that combines the separation capabilities of liquid chromatography with the detection capabilities of mass spectrometry .

Biomarker Analysis: Lysosphingolipids, including lysosphingomyelin (LysoSM), have emerged as potential biomarkers for sphingolipidoses such as Niemann-Pick disease types A, B, and C, Gaucher disease, Krabbe disease, GM1-gangliosidosis, and GM2-gangliosidosis .

Diagnostic Potential in Niemann-Pick Disease Type C (NP-C): Studies suggest that plasma lysosphingomyelin has excellent potential in the diagnosis of NP-C and could be used to identify patients for confirmatory genetic testing . Combining lysosphingolipid biomarkers with biomarkers that reflect defective cholesterol trafficking/oxidative stress could improve screening specificity .

Quantitative Analysis: C17-lysoSM is utilized as an internal standard to enhance the accuracy and reliability of quantitative analysis of lysosphingolipids in biological samples .

Data Table

The table below shows data for lysosphingolipids analyzed by LC-MS/MS :

| Analyte | Ion Mode | Precursor Ion (m/z) > Fragment Ion (m/z) | Collision Energy | Declustering Potential | Retention Time (min) |

|---|---|---|---|---|---|

| Carboxylated analogue of Lysosphingomyelin | Positive | 509.3 > 184.0 | 120 | 30 | 5.50 |

| LysoGM1 ganglioside | Negative | 1278.6 > 290.1 | -120 | -70 | 3.95 |

| LysoGM2 ganglioside | Negative | 1116.6 > 290.1 | -120 | -70 | 4.10 |

Case Studies

- Niemann-Pick Disease Type C (NP-C): A retrospective analysis of 57 NP-C patients and 70 control subjects showed that median plasma SPC (sphingosylphosphorylcholine) was significantly elevated in NP-C patients . For miglustat-naïve NP-C patients, aged 2–50 years, the area under the ROC curve was 0.999 for SPC . The data indicated excellent potential for the use of lysosphingomyelin in NP-C diagnosis, where it could be used to identify NP-C patients for confirmatory genetic testing .

- Sphingolipidoses Screening: A method was developed for the simultaneous quantification of lysoglobotriaosylceramide for Fabry disease, lysohexosylceramide for Gaucher and Krabbe diseases, lysosphingomyelin and its carboxylated analogue lysosphingomyelin-509 for Niemann-Pick types A, B, and C diseases, lysoGM1 ganglioside for GM1-gangliosidosis, and lysoGM2 ganglioside for GM2 gangliosidosis .

Mécanisme D'action

C17 lysosphingomyelin exerts its effects by interacting with specific molecular targets and pathways involved in sphingolipid metabolism. It is known to accumulate in lysosomes due to deficiencies in enzymes responsible for its breakdown, leading to cellular dysfunction and disease . The exact molecular targets and pathways are still under investigation, but they are believed to involve the NPC1 and NPC2 proteins, which are critical for intracellular lipid trafficking .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lysoglobotriaosylceramide: Used as a biomarker for Fabry disease.

Lysohexosylceramide: Used as a biomarker for Gaucher and Krabbe diseases.

Lysosphingomyelin-509: A carboxylated analog of lysosphingomyelin used in Niemann-Pick disease diagnosis.

Uniqueness

C17 lysosphingomyelin is unique due to its specific structure and role as a biomarker for Niemann-Pick disease types A, B, and C. Its ability to be accurately measured in plasma and other biological samples makes it a valuable tool in clinical diagnostics and research .

Activité Biologique

C17 lysosphingomyelin (C17-LSM) is a bioactive sphingolipid that has garnered attention due to its potential implications in various biological processes and diseases. This article reviews the biological activity of C17-LSM, highlighting its role as a biomarker in lysosomal storage disorders, its involvement in cellular signaling, and its therapeutic potential.

Overview of Lysosphingomyelins

Lysosphingomyelins are deacylated forms of sphingomyelin, which is a crucial component of cell membranes and plays significant roles in cell signaling, apoptosis, and myelination. The biological activities of lysosphingomyelins, including C17-LSM, are linked to their structural properties that influence membrane dynamics and cellular interactions.

Biological Functions

1. Biomarker for Lysosomal Storage Disorders (LSDs)

C17-LSM has been identified as a promising biomarker for diagnosing several LSDs, particularly Niemann-Pick disease (NPD). Studies have shown that plasma levels of lysosphingomyelins, including C17-LSM, are significantly elevated in patients with NPD compared to healthy controls. For instance, a retrospective analysis demonstrated that median plasma levels of C17-LSM were 2.8-fold higher in NPD patients . This elevation correlates with the dysfunction of lysosomal enzymes responsible for sphingolipid metabolism.

2. Role in Cellular Signaling

C17-LSM is involved in various signaling pathways within cells. It has been observed to influence apoptosis and cell proliferation through its interaction with specific receptors on the cell surface. The compound modulates signaling cascades that impact cell survival and differentiation, making it a critical player in maintaining cellular homeostasis .

3. Implications in Disease Pathogenesis

Research indicates that elevated levels of C17-LSM may contribute to the pathogenesis of neurodegenerative diseases. For example, chronic elevation of lysosphingomyelin levels has been linked to increased risk factors for conditions such as Parkinson's disease . This connection underscores the importance of monitoring C17-LSM levels as part of disease management strategies.

Table 1: Summary of Case Studies Involving this compound

C17-LSM exerts its biological effects through several mechanisms:

- Membrane Interaction : By integrating into lipid bilayers, C17-LSM alters membrane fluidity and organization, impacting protein function and cellular signaling.

- Receptor Activation : It binds to specific receptors involved in cell survival pathways, leading to downstream effects on gene expression related to apoptosis and inflammation.

- Inflammatory Response Modulation : Elevated levels can trigger inflammatory responses, influencing conditions such as neuroinflammation seen in neurodegenerative diseases.

Propriétés

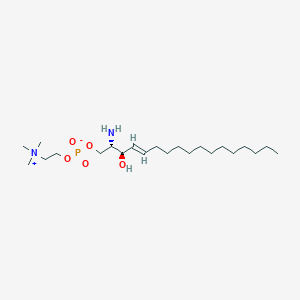

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)21(23)20-29-30(26,27)28-19-18-24(2,3)4/h16-17,21-22,25H,5-15,18-20,23H2,1-4H3/b17-16+/t21-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAERQLSYRRXFMA-FYBNUODKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47N2O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.